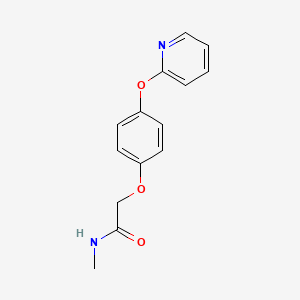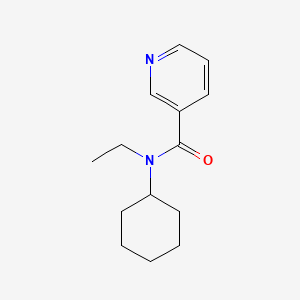![molecular formula C13H16BrNO2 B7540189 (2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is a psychoactive substance that is often used as a recreational drug due to its ability to mimic the effects of THC, the primary psychoactive component of cannabis. JWH-018 has been classified as a Schedule I drug in the United States, meaning that it is considered to have a high potential for abuse and no currently accepted medical use.
作用机制
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone acts on the endocannabinoid system in the body, which is responsible for regulating a wide range of physiological processes, including pain, mood, appetite, and sleep. It binds to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to a wide range of physiological and biochemical effects. (2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been found to have a higher affinity for the CB1 receptor than THC, which may contribute to its increased potency and potential for abuse.
Biochemical and Physiological Effects
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been found to have a wide range of biochemical and physiological effects on the body. It has been found to increase the release of dopamine, a neurotransmitter that is involved in the regulation of mood and reward. It has also been found to increase the release of glutamate, a neurotransmitter that is involved in learning and memory. (2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been found to have analgesic and anti-inflammatory effects, as well as potential anti-cancer properties.
实验室实验的优点和局限性
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has several advantages for use in laboratory experiments. It is a well-characterized compound that is readily available for purchase from chemical suppliers. It has also been extensively studied, which makes it a useful tool for studying the effects of synthetic cannabinoids on the body. However, (2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone also has several limitations. It has a high potential for abuse and is classified as a Schedule I drug in the United States, which makes it difficult to obtain for research purposes. Additionally, it has been found to have several adverse effects, including anxiety, paranoia, and hallucinations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on (2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone and other synthetic cannabinoids. One area of interest is the development of synthetic cannabinoids with improved therapeutic potential and reduced potential for abuse. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the body, including their potential to cause addiction and other adverse effects. Additionally, there is interest in the development of new analytical methods for the detection of synthetic cannabinoids in biological samples, which could aid in their detection and monitoring in clinical and forensic settings.
合成方法
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone is synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 2-bromoaniline with 1,1-dimethylamine to form 1-(2-bromophenyl)-N,N-dimethylmethanamine. This compound is then reacted with chloroform and potassium carbonate to form (2-bromophenyl)-[3-(chloromethyl)piperidin-1-yl]methanone. The final step involves the reaction of this compound with hydroxylamine hydrochloride to form (2-bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone, or (2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone.
科学研究应用
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been used extensively in scientific research to study the effects of synthetic cannabinoids on the body. It has been found to bind to the CB1 and CB2 receptors in the brain and peripheral tissues, leading to a wide range of physiological and biochemical effects. (2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone has been used to study the effects of synthetic cannabinoids on pain, inflammation, and anxiety, as well as their potential use as anti-cancer agents.
属性
IUPAC Name |
(2-bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-6-2-1-5-11(12)13(17)15-7-3-4-10(8-15)9-16/h1-2,5-6,10,16H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSQSBWIUMUQRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=C2Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B7540111.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7540124.png)


![[4-[[5-(2-Methylfuran-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7540147.png)
![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7540155.png)
![N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7540173.png)
![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)

![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)
![2-(2-oxoazepan-1-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide](/img/structure/B7540201.png)
![1-[2-[2-methyl-4-(4-methylphenyl)-1,3-thiazol-5-yl]acetyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7540206.png)
![1-(2-cyano-2-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}acetyl)-N-phenylpiperidine-4-carboxamide](/img/structure/B7540209.png)
